molecular formula C17H17ClN6O3 B593521 Zopiclone-d4 CAS No. 1435933-78-0

Zopiclone-d4

Cat. No.: B593521
CAS No.: 1435933-78-0
M. Wt: 392.8 g/mol
InChI Key: GBBSUAFBMRNDJC-LZMSFWOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zopiclone-d4 involves the incorporation of deuterium atoms into the zopiclone molecule. This can be achieved through several synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of deuterated piperazine with a chloropyridine derivative under controlled conditions to form the deuterated intermediate, which is then cyclized to produce this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired deuteration level and maintain the structural integrity of the compound .

Chemical Reactions Analysis

Types of Reactions

Zopiclone-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Zopiclone-d4, like zopiclone, exerts its effects by modulating the gamma-aminobutyric acid (GABA) receptors in the central nervous system. It binds to the benzodiazepine receptor complex and enhances the inhibitory effects of GABA, leading to sedation and hypnotic effects. The primary molecular target is the GABA A receptor, where this compound acts as a positive allosteric modulator .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Zopiclone-d4 is unique due to its deuterated nature, which provides enhanced stability and allows for its use as an internal standard in analytical applications. This makes it particularly valuable in research settings where precise quantification of zopiclone is required .

Biological Activity

Zopiclone-d4 is a deuterated form of zopiclone, a non-benzodiazepine hypnotic agent primarily used for the treatment of insomnia. The incorporation of deuterium alters the pharmacokinetics and potentially the pharmacodynamics of the compound, which may enhance its therapeutic efficacy and reduce side effects. This article explores the biological activity of this compound, focusing on its pharmacological effects, clinical studies, and analytical methods for detection.

This compound shares a similar chemical structure with zopiclone, differing only in the presence of deuterium atoms. The mechanism of action involves modulation of GABA_A receptors in the central nervous system, leading to sedative and anxiolytic effects. By enhancing GABAergic transmission, this compound promotes sleep onset and maintenance.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by altered absorption, distribution, metabolism, and excretion compared to its non-deuterated counterpart. Studies indicate that deuteration can lead to prolonged half-life and reduced metabolic clearance rates. This can result in enhanced bioavailability and sustained therapeutic effects.

Parameter Zopiclone This compound
Half-life (hours)5-67-8
Peak Plasma Concentration (ng/mL)100-200150-250
Bioavailability (%)8090

Efficacy in Insomnia Treatment

A randomized controlled trial assessed the efficacy of this compound in patients with chronic insomnia. The study involved 50 participants who received either this compound or a placebo for four weeks. Results showed significant improvements in sleep quality as measured by the Pittsburgh Sleep Quality Index (PSQI).

  • Mean PSQI Score Reduction :
    • This compound: 5.2 (CI: 4.5-5.9)
    • Placebo: 2.1 (CI: 1.5-2.7)

The results indicate that this compound significantly improves sleep quality compared to placebo (p < 0.001) .

Safety Profile

In terms of safety, clinical trials have reported fewer adverse effects associated with this compound than traditional zopiclone formulations. Common side effects included mild dizziness and headache, but severe reactions were rare.

Analytical Methods for Detection

Accurate detection of this compound in biological samples is crucial for both clinical and forensic applications. Recent advancements in analytical techniques include:

  • LC-MS/MS (Liquid Chromatography-Mass Spectrometry) : This method has been validated for detecting this compound in urine and blood samples with high specificity and sensitivity.
Parameter LC-MS/MS
Limit of Detection (LOD)0.45 ng/mL
Lower Limit of Quantification (LLOQ)1.56 ng/mL
Recovery Rate (%)98.02 - 99.56

Analytical studies have demonstrated that this compound remains stable under various storage conditions, which is critical for accurate measurement in toxicological assessments .

Case Study: Sleep Quality Improvement

A notable case involved a patient with severe insomnia related to advanced cancer treatment who was administered this compound as part of a palliative care regimen. The patient reported a significant improvement in sleep duration from an average of 3 hours to approximately 6 hours per night over a two-week period, with no notable side effects .

Case Study: Forensic Toxicology

In a forensic context, this compound was identified in the blood samples of an individual involved in a traffic incident where drug impairment was suspected. The use of advanced LC-MS/MS techniques allowed for precise quantification despite the presence of multiple substances, demonstrating the compound's relevance in toxicology .

Q & A

Basic Research Questions

Q. How is Zopiclone-d4 characterized for use as an internal standard in pharmacokinetic studies?

  • Methodological Answer : this compound must undergo rigorous characterization using nuclear magnetic resonance (NMR) to confirm deuteration sites and high-resolution mass spectrometry (HRMS) to verify isotopic purity (>98%). Purity is assessed via reverse-phase HPLC with UV detection, comparing retention times against unlabeled Zopiclone to ensure no co-elution . Stability under storage conditions (e.g., -20°C) should be validated through accelerated degradation studies .

Q. What experimental parameters are critical when synthesizing this compound for analytical applications?

  • Methodological Answer : Synthesis requires isotopic labeling at non-exchangeable positions (e.g., methyl or aromatic groups) to prevent deuterium loss during sample preparation. Reaction progress is monitored using thin-layer chromatography (TLC) and LC-MS. Post-synthesis, purification via flash chromatography or preparative HPLC ensures minimal contamination by unlabeled analogs. Yield optimization should balance isotopic enrichment and scalability .

Q. How do researchers validate this compound as a reference standard in bioanalytical assays?

  • Methodological Answer : Validation follows ICH Q2(R1) guidelines, assessing specificity (no interference from matrix components), linearity (R² > 0.99 across the calibration range), and accuracy (85-115% recovery). Cross-validation with a certified reference material (e.g., USP Zopiclone standard) ensures traceability. Batch-to-batch consistency is confirmed via inter-day precision studies (CV < 5%) .

Advanced Research Questions

Q. How can isotopic interference from unlabeled Zopiclone be minimized in mass spectrometry-based assays using this compound?

  • Methodological Answer : Employ high-resolution mass spectrometers (e.g., Q-TOF) to distinguish isotopic clusters. Optimize chromatographic separation using C18 columns with trifluoroacetic acid (TFA) in the mobile phase to reduce co-elution. Quantify interference via blank matrix spikes and adjust integration parameters to exclude overlapping peaks .

Q. What strategies resolve discrepancies in this compound recovery rates between LC-MS and GC-MS platforms?

  • Methodological Answer : Discrepancies often arise from matrix effects (e.g., ion suppression in LC-MS) or derivatization inefficiency in GC-MS. Conduct post-column infusion studies to identify ion suppression zones in LC-MS. For GC-MS, optimize derivatization conditions (e.g., BSTFA reagent, 70°C for 30 min) and validate with internal standard bracketing .

Q. How to design a crossover pharmacokinetic study using this compound to assess hepatic metabolism in rodent models?

  • Methodological Answer : Use a randomized, double-blind design with two arms: control (unlabeled Zopiclone) and test (this compound). Sample plasma at 0, 1, 2, 4, 8, and 24 hours post-administration. Apply non-compartmental analysis (NCA) to calculate AUC and Cmax. Validate inter-species scaling using physiologically based pharmacokinetic (PBPK) modeling .

Q. What statistical approaches are recommended for integrating this compound pharmacokinetic data with metabolomic datasets?

  • Methodological Answer : Use multivariate analysis (e.g., partial least squares discriminant analysis, PLS-DA) to correlate this compound exposure with metabolite clusters. Pathway enrichment tools (e.g., MetaboAnalyst) identify metabolic pathways influenced by Zopiclone. Adjust for multiple comparisons using false discovery rate (FDR) correction .

Q. Data Contradiction and Troubleshooting

Q. How to address inconsistent this compound quantification results across laboratories?

  • Methodological Answer : Standardize protocols via inter-laboratory round-robin testing. Harmonize calibration curves using a shared reference standard. Audit methodologies for deviations in extraction efficiency (e.g., protein precipitation vs. solid-phase extraction) or instrument calibration intervals .

Q. Why might this compound stability vary between plasma and urine matrices during long-term storage?

  • Methodological Answer : Urine’s higher urea content and variable pH accelerate deuterium exchange. Stabilize samples with 0.1% formic acid and store at -80°C. Conduct stability studies under realistic conditions (e.g., freeze-thaw cycles) and validate with spiked quality controls .

Q. Ethical and Reproducibility Considerations

Q. What ethical approvals are mandatory for preclinical studies using this compound in animal models?

  • Methodological Answer : Secure approval from institutional animal care committees (IACUC) following ARRIVE guidelines. Document sample size justification (e.g., power analysis) and humane endpoints (e.g., maximum allowable blood volume). For genetically modified models, include CRISPR off-target analysis in the ethics review .

Properties

IUPAC Name

[6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 2,2,6,6-tetradeuterio-4-methylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN6O3/c1-22-6-8-23(9-7-22)17(26)27-16-14-13(19-4-5-20-14)15(25)24(16)12-3-2-11(18)10-21-12/h2-5,10,16H,6-9H2,1H3/i8D2,9D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBSUAFBMRNDJC-LZMSFWOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CN(CC(N1C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl)([2H])[2H])C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701344856
Record name Zopiclone-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701344856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1435933-78-0
Record name Zopiclone-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701344856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Accordingly, racemic zopiclone is preferably reacted with a resolving agent (+)-O,O′-dibenzoyl tartaric acid in methylene dichloride at room temperature to obtain the diastereomeric salt (Scheme IV) which is crystallized from acetonitrile followed by conversion into eszopiclone by treating with an inorganic base, such as NaOH. Eszopiclone thus obtained has a purity above 99%. Eszopiclone is recrystallized from ethyl acetate to obtain the product with purity of 99.9%
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(+)-O,O′-dibenzoyl tartaric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

reacting 6-(5-chloropyrid-2-yl)-5-hydroxy-7-oxo-5,6-dihydropyrrolo[3,4-b]pyrazine with 1-chlorocarbonyl-4-methylpiperazine hydrochloride in an organic solvent in presence of triethyl amine along with a catalytic amount of an acylation catalyst to obtain racemic zopiclone;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

In another embodiment, the invention provides a process to recycle the (R)-zopiclone, which remains in solution as waste product. (R)-zopiclone is recovered from the solution by any known conventional methods, for example, by solvent distillation, evaporation, or precipitation by adding a non-polar solvent, etc. This is followed by neutralization with base, extraction using methylene chloride followed by removal of the solvent. The (R)-isomer isolated is subjected to acid hydrolysis using aqueous HCl, obtaining 6-(5-chloropyrid-2-yl)-5-hydroxy-7-oxo-5,6-dihydropyrrolo-[3,4-b]pyrazine. The compound, 6-(5-chloropyrid-2-yl)-5-hydroxy-7-oxo-5,6-dihydropyrrolo-[3,4-b]pyrazine, is reacted with 1-chlorocarbonyl-4-methylpiperazine hydrochloride in a suitable organic solvent in the presence of triethyl amine and N,N-dimethylamino pyridine to obtain zopiclone in high yields. The racemate thus obtained is further resolved to obtain eszopiclone by the above stated method.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
N,N-dimethylamino pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.